
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide, also known as IB-MECA, is a selective adenosine A3 receptor agonist. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学的研究の応用
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Inflammation research has shown that N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide can reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
作用機序
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide exerts its effects through the activation of adenosine A3 receptors. Adenosine A3 receptors are widely distributed in various tissues, including the brain, heart, and immune cells. Activation of these receptors has been shown to regulate various physiological processes, including inflammation, cell proliferation, and neuronal function.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines, inhibit leukocyte migration, and reduce tissue damage. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to protect against neuronal damage, reduce oxidative stress, and improve cognitive function.
実験室実験の利点と制限
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has several advantages for lab experiments. It is a highly selective adenosine A3 receptor agonist, which allows for the specific activation of this receptor. It also has a long half-life, which allows for sustained activation of the receptor. However, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
For N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide research include further studies in cancer, inflammation, and neurodegenerative disorders.
合成法
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-isopropylbenzylamine, which is then reacted with 3-methoxybenzaldehyde to form the Schiff base intermediate. The final step involves the reduction of the Schiff base with sodium borohydride to yield N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide.
特性
IUPAC Name |
N'-(3-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)15-9-7-14(8-10-15)12-20-18(22)19(23)21-16-5-4-6-17(11-16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSNIJJCVXGKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-anilino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4943883.png)
![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
![1,2-dichloro-4-[(2,4-dinitrophenyl)sulfonyl]benzene](/img/structure/B4943903.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
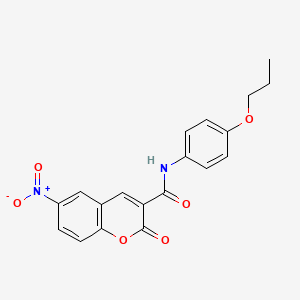
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
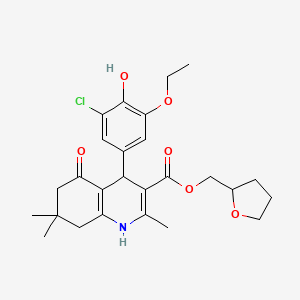
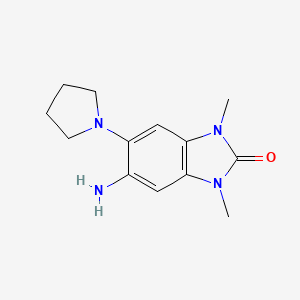
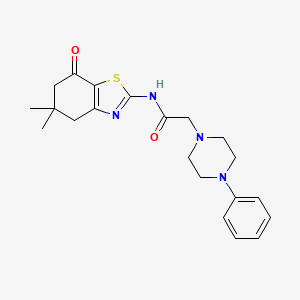
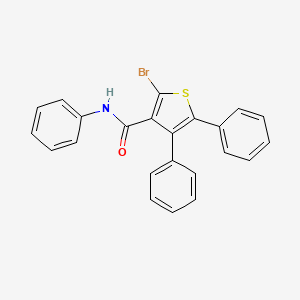
![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)
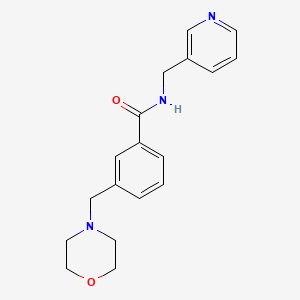
![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)
